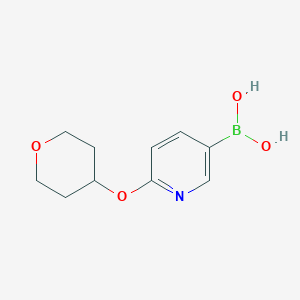

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid

Description

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid (CAS: 1028745-48-3) is a boronic acid derivative featuring a pyridine ring substituted with a tetrahydro-2H-pyran-4-yloxy group at the 6-position and a boronic acid moiety at the 3-position. Its molecular formula is C₁₀H₁₄BNO₄, with a molecular weight of 223.04 g/mol . This compound is widely utilized in Suzuki-Miyaura cross-coupling reactions for synthesizing pharmaceuticals and agrochemicals, leveraging the boronic acid group’s reactivity in forming carbon-carbon bonds. The tetrahydro-2H-pyran (THP) substituent enhances solubility in organic solvents and may improve metabolic stability in drug candidates .

Properties

IUPAC Name |

[6-(oxan-4-yloxy)pyridin-3-yl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BNO4/c13-11(14)8-1-2-10(12-7-8)16-9-3-5-15-6-4-9/h1-2,7,9,13-14H,3-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNVDCDBRMLRMGQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CN=C(C=C1)OC2CCOCC2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10732143 | |

| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1028745-48-3 | |

| Record name | {6-[(Oxan-4-yl)oxy]pyridin-3-yl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10732143 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid typically involves the coupling of a pyridine derivative with a boronic acid precursor. One common method includes the use of Suzuki-Miyaura cross-coupling reactions, which are facilitated by palladium catalysts under mild conditions . The reaction conditions often involve the use of bases such as potassium carbonate in a solvent like ethanol or water.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, stringent quality control measures are implemented to ensure the purity and consistency of the final product .

Chemical Reactions Analysis

Types of Reactions

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding pyridine N-oxides.

Reduction: Reduction reactions can convert the pyridine ring to piperidine derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields pyridine N-oxides, while reduction can produce piperidine derivatives .

Scientific Research Applications

Physical Properties

- Purity : Typically available in high purity for research applications.

- Storage Conditions : Recommended to be stored under inert atmosphere at 2-8°C.

Medicinal Chemistry

Boronic acids are known for their role in drug discovery, particularly as protease inhibitors and in the development of targeted therapies. The unique structure of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid allows it to interact with biological targets effectively.

Case Study: Anticancer Activity

Research has indicated that compounds similar to (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid exhibit anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For instance, studies have shown that boronic acids can inhibit proteasomes, leading to apoptosis in cancer cells.

Organic Synthesis

This compound serves as a versatile building block in organic synthesis, particularly in the formation of C-C bonds through Suzuki coupling reactions.

Table 1: Comparison of Boronic Acids in Suzuki Coupling Reactions

| Compound Name | Reaction Yield (%) | Reaction Time (hours) | Reference |

|---|---|---|---|

| (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid | 85% | 2 | |

| Other Boronic Acid A | 78% | 3 | |

| Other Boronic Acid B | 90% | 1.5 |

Material Science

The compound can also be employed in the development of new materials, particularly in creating polymers with specific functional properties due to its ability to form strong covalent bonds.

Case Study: Polymer Development

Recent studies have explored the use of boronic acids in synthesizing polymer networks that exhibit enhanced mechanical properties and thermal stability. The incorporation of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid into these networks has shown promising results.

Sensor Technology

Boronic acids are utilized in the development of sensors for detecting sugars and other biomolecules due to their ability to form reversible covalent bonds with diols.

Table 2: Sensor Performance Metrics

Mechanism of Action

The mechanism of action of (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid involves its interaction with specific molecular targets. In medicinal chemistry, boronic acids are known to inhibit proteases by forming reversible covalent bonds with the active site serine residues. This interaction disrupts the enzyme’s activity, making boronic acids valuable in the design of enzyme inhibitors .

Comparison with Similar Compounds

Substituent Positional Isomers

- (5-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic Acid Key Difference: The THP-oxy group is at the 5-position instead of the 6-position. For example, the 5-substituted isomer may exhibit reduced steric clash during palladium-catalyzed coupling compared to the 6-substituted analogue .

Functional Group Variations

- (6-(Benzyl(methyl)amino)pyridin-3-yl)boronic Acid (CAS: 1356239-98-9) Structure: Features a benzyl(methyl)amino group instead of THP-oxy. Molecular Weight: 242.09 g/mol (vs. 223.04 g/mol for the target compound). Reactivity: The amine substituent is electron-donating, which may slow oxidative addition steps in cross-coupling compared to the electron-neutral THP-oxy group .

- (6-(Trifluoromethyl)pyridin-3-yl)boronic Acid Structure: Substituted with a trifluoromethyl (CF₃) group.

{5-[(Propan-2-yl)oxy]pyridin-3-yl}boronic Acid

- Structure : Contains an isopropoxy group instead of THP-oxy.

- Synthetic Utility : Reported in the synthesis of imidazopyridine GSK-3β inhibitors with a moderate yield of 28% in cross-coupling reactions . The smaller isopropoxy group likely reduces steric hindrance compared to the bulkier THP-oxy substituent.

Heterocyclic Modifications

- 6-(Morpholinomethyl)pyridin-3-ylboronic Acid (CAS: 934505-32-5) Structure: Substituted with a morpholinomethyl group. This may improve bioavailability in drug candidates .

Comparative Data Table

Biological Activity

(6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid, with the CAS number 1028745-48-3, is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article reviews its biological activity, including its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.

The compound's molecular formula is CHBNO, with a molecular weight of 223.03 g/mol. Its structure features a pyridine ring substituted with a tetrahydro-2H-pyran moiety and a boronic acid functional group, which is significant for its biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHBNO |

| Molecular Weight | 223.03 g/mol |

| CAS Number | 1028745-48-3 |

| Purity | Not specified |

Antitumor Activity

Research has highlighted the antitumor potential of various boronic acids, including derivatives similar to (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid. Boronic acids are known to inhibit proteasomes, which play a critical role in regulating cell cycle and apoptosis. For instance, studies have shown that certain boronic acid derivatives exhibit significant cytotoxicity against cancer cell lines such as MCF-7 and MDA-MB-231, suggesting their potential in breast cancer treatment .

Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways has also been investigated. It has been observed that boronic acids can inhibit matrix metalloproteinases (MMPs), enzymes involved in the degradation of extracellular matrix components during inflammation. This inhibition can lead to reduced tissue damage and inflammation in arthritic disorders .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of similar compounds. For instance, compounds that share structural features with (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid have demonstrated notable activity against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways .

Case Studies and Research Findings

- Cytotoxicity Studies : A study assessing the cytotoxic effects of various boronic acids on cancer cell lines reported that compounds with similar structures to (6-((Tetrahydro-2H-pyran-4-yl)oxy)pyridin-3-yl)boronic acid exhibited significant IC50 values in the low micromolar range against MDA-MB-231 cells .

- Inflammation Modulation : In a model of arthritis, boronic acid derivatives were shown to reduce MMP activity significantly, leading to decreased joint swelling and improved mobility in animal models .

- Antibacterial Efficacy : A comparative study on antibacterial activity revealed that certain pyridine-based boronic acids had MIC values as low as 6.25 mg/mL against resistant strains of bacteria, showcasing their potential as novel antimicrobial agents .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.